1-Bromo-1,4-dihydro-1,4-methanonaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-1,4-dihydro-1,4-methanonaphthalene is a chemical compound with the molecular formula C11H9Br It is a derivative of 1,4-dihydro-1,4-methanonaphthalene, where a bromine atom is attached to the carbon atom in the bridgehead position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-1,4-dihydro-1,4-methanonaphthalene can be synthesized through several methods. One common approach involves the bromination of 1,4-dihydro-1,4-methanonaphthalene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in an inert solvent such as carbon tetrachloride or chloroform, under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-1,4-dihydro-1,4-methanonaphthalene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of various substituted derivatives.
Reduction Reactions: The compound can be reduced to 1,4-dihydro-1,4-methanonaphthalene using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can oxidize the compound to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Bromination: Bromine (Br2) or N-bromosuccinimide (NBS) in carbon tetrachloride or chloroform under reflux.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 1,4-dihydro-1,4-methanonaphthalene.
Oxidation: Corresponding ketones or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
1-Bromo-1,4-dihydro-1,4-methanonaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-1,4-dihydro-1,4-methanonaphthalene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In reduction reactions, the compound is reduced by the transfer of hydride ions from the reducing agent. In oxidation reactions, the compound is oxidized by the transfer of oxygen atoms from the oxidizing agent .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-1,4-dihydro-1,4-methanonaphthalene can be compared with other similar compounds such as:
1,4-Dihydro-1,4-methanonaphthalene: The parent compound without the bromine atom.
1,4-Dihydro-1,4-methanonaphthalene-5,8-diol: A derivative with hydroxyl groups at positions 5 and 8.
1,4-Dihydro-1,4-methanonaphthalene-2-methyl: A derivative with a methyl group at position 2.
These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical reactivity and applications.
Eigenschaften
CAS-Nummer |
23537-80-6 |
---|---|
Molekularformel |
C11H9Br |
Molekulargewicht |
221.09 g/mol |
IUPAC-Name |
1-bromotricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene |
InChI |
InChI=1S/C11H9Br/c12-11-6-5-8(7-11)9-3-1-2-4-10(9)11/h1-6,8H,7H2 |
InChI-Schlüssel |
WWCIEGRATKCRJN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C=CC1(C3=CC=CC=C23)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.